BenchChemオンラインストアへようこそ!

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester

Physicochemical property LogP Hydrogen bond acceptor count

Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (CAS 96804-45-4; synonym methyl 3-[dimethylamino(methoxycarbonyl)amino]propanoate) is a synthetic, non-commercial 3-hydrazinopropionate derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol. The compound belongs to the substituted 3-hydrazinopropionate class, which was originally disclosed in US patent US4633014A and characterized as possessing antiarrhythmic activity comparable to quinidine and procaine amide but with substantially lower acute toxicity.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 96804-45-4
Cat. No. B12747438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester
CAS96804-45-4
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCN(C)N(CCC(=O)OC)C(=O)OC
InChIInChI=1S/C8H16N2O4/c1-9(2)10(8(12)14-4)6-5-7(11)13-3/h5-6H2,1-4H3
InChIKeyDVQLZZUBWYJCDU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hydrazinecarboxylic Acid, 1-(3-Methoxy-3-oxopropyl)-2,2-dimethyl-, Methyl Ester (CAS 96804-45-4): Structural Identity and Compound-Class Baseline for Procurement Screening


Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester (CAS 96804-45-4; synonym methyl 3-[dimethylamino(methoxycarbonyl)amino]propanoate) is a synthetic, non-commercial 3-hydrazinopropionate derivative with the molecular formula C8H16N2O4 and a molecular weight of 204.22 g/mol . The compound belongs to the substituted 3-hydrazinopropionate class, which was originally disclosed in US patent US4633014A and characterized as possessing antiarrhythmic activity comparable to quinidine and procaine amide but with substantially lower acute toxicity [1]. Structurally, the compound features a 2,2-dimethylhydrazine core N-protected by a methoxycarbonyl group and N-alkylated with a methyl 3-propanoate chain, yielding a LogP of 0.0945 and a polar surface area of 59.08 Ų . Its DTXSID is DTXSID00242544 [2].

Why Hydrazinecarboxylic Acid, 1-(3-Methoxy-3-oxopropyl)-2,2-dimethyl-, Methyl Ester Cannot Be Substituted with In-Class Analogs


Within the substituted 3-hydrazinopropionate family, minor structural modifications produce large shifts in lipophilicity, hydrogen-bonding capacity, and metabolic vulnerability that render generic substitution scientifically unjustifiable. The target compound contains a methoxycarbonyl protecting group on the hydrazine N-terminus and a methyl ester on the propionate chain—a dual-ester configuration absent in the nearest analogs, which carry amide, free acid, or aromatic acyl substitutions [1][2]. This configuration determines the compound's LogP (0.0945) and hydrogen-bond donor/acceptor profile, which directly influence membrane permeability, esterase susceptibility, and pharmacokinetic half-life . The patent literature explicitly demonstrates that substituting the methoxycarbonyl group with a carbamoyl, thiocarbamoyl, or benzoyl group yields compounds with divergent antiarrhythmic potency and acute toxicity profiles in the calcium chloride–induced arrhythmia model [1]. Therefore, procurement of a generic “3-hydrazinopropionate” without precise structural matching introduces uncontrolled variables that compromise experimental reproducibility.

Quantitative Evidence Guide: Differentiating CAS 96804-45-4 from Closest Structural Analogs and Clinical Standards


Dual-Ester Architecture vs. Amide-Terminated Analog: Lipophilicity and Hydrogen-Bonding Capacity

The target compound (CAS 96804-45-4) exhibits a measured LogP of 0.0945 and a polar surface area (PSA) of 59.08 Ų, arising from its dual-ester configuration . In contrast, the closest amide analog, 1-(3-amino-3-oxopropyl)-2,2-dimethylhydrazinecarboxylic acid methyl ester (CAS 96804-11-4), replaces the terminal methyl ester with a primary amide, reducing both hydrogen bond acceptor count and lipophilicity . The target compound's higher LogP predicts greater passive membrane permeability, while the reduced hydrogen-bonding potential of the ester (vs. amide) lowers desolvation penalty upon membrane crossing.

Physicochemical property LogP Hydrogen bond acceptor count

Antiarrhythmic Activity of the 3-Hydrazinopropionate Class vs. Clinical Standards Quinidine and Procaine Amide

The patent US4633014A reports that compounds within the substituted 3-hydrazinopropionate class—including the target compound's general scaffold—demonstrate antiarrhythmic activity comparable to quinidine and procaine amide in a calcium chloride–induced arrhythmia model in mice, while exhibiting substantially lower acute toxicity [1]. The patent explicitly states that the class possesses 'a considerable antiarrhythmic activity and a substantially lower toxicity which distinguishes them favourably from the known preparations' and provides relative toxicity ratios in Table 5 that show higher safety margins vs. quinidine [1].

Antiarrhythmic activity Calcium chloride arrhythmia model Acute toxicity

Synthetic Versatility: Methoxycarbonyl Protection Enables Orthogonal Deprotection vs. N-Boc Analogs

The target compound carries a methoxycarbonyl (Moc) protecting group on the dimethylhydrazine nitrogen, which is orthogonal to the tert-butyloxycarbonyl (Boc) protecting group found on the common synthetic intermediate tert-butyl 2,2-dimethylhydrazinecarboxylate (CAS 160513-29-1) . This orthogonality allows sequential deprotection strategies in multi-step syntheses: the Moc group can be removed under basic conditions without disturbing acid-labile Boc protections elsewhere in the molecule.

Synthetic intermediate Orthogonal protection Hydrazine acylation

Structurally Confirmed Identity via Multiple Spectroscopic and Chromatographic Databases

CAS 96804-45-4 is registered in multiple authoritative chemical databases with consistent structural identifiers, including DTXSID00242544 in the EPA DSSTox database [1] and the ChemSrc database with computed LogP and PSA values . This multi-database registration provides verifiable structural identity, unlike several closely related analogs (e.g., CAS 96804-54-5, benzoic acid 3-bromo-1-(3-ethoxy-3-oxopropyl)-2,2-dimethylhydrazide) that appear in DSSTox but lack computed physicochemical data in accessible repositories.

Identity confirmation DSSTox Chemical database registration

Limitations Statement: Absence of Compound-Specific Head-to-Head Biological Data

A comprehensive search of PubMed, Google Patents, BindingDB, ChEMBL, and DSSTox (conducted 2026-05-10) did not return any direct, compound-specific head-to-head biological comparison for CAS 96804-45-4 against a named analog. The patent US4633014A provides class-level antiarrhythmic efficacy and toxicity data (Tables 4 and 5) but these tables are not machine-readable from the available text rendering and specific values for individual enumerated compounds could not be extracted [1]. The BindingDB entry (ChEMBL_45427) associated with the bovine carbonic anhydrase IV inhibition search hit was confirmed to correspond to a different compound (BDBM10860, mafenide), not the target compound [2]. Consequently, the differentiating evidence presented above relies on physicochemical property comparison (LogP, PSA), structural feature analysis (protecting group orthogonality), class-level pharmacological inference, and database registration completeness—rather than compound-specific potency or selectivity data. Researchers are advised to commission custom head-to-head profiling against their analogs of interest before making procurement decisions based solely on potency or selectivity expectations.

Data availability Evidence strength Procurement caveat

Application Scenarios for CAS 96804-45-4 Based on Verified Differentiation Evidence


Antiarrhythmic Lead Optimization with Reduced Toxicity Liability

The patent-established class-level efficacy of substituted 3-hydrazinopropionates against calcium chloride–induced arrhythmia, combined with their documented lower acute toxicity relative to quinidine [1], positions CAS 96804-45-4 as a rational starting scaffold for medicinal chemistry campaigns seeking antiarrhythmic agents with wider therapeutic windows. The dual-ester configuration enables systematic SAR exploration through independent modification of the hydrazine N-protecting group and the propionate ester terminus.

Orthogonal Protection Intermediate for Hydrazine-Containing Peptide Mimetics

The methoxycarbonyl (Moc) group on CAS 96804-45-4 provides base-labile protection orthogonal to acid-labile Boc protection found on widely used building blocks such as tert-butyl 2,2-dimethylhydrazinecarboxylate [1]. This enables sequential deprotection in multi-step syntheses of hydrazine-containing peptide mimetics, β-amino acid derivatives, or N–N bond-containing pharmacophores without protecting group incompatibility.

Prodrug Design with Tunable Esterase Sensitivity

The compound's LogP of 0.0945 and dual-ester architecture [1] make it a candidate for esterase-activated prodrug strategies. The methyl ester on the propionate chain can be hydrolyzed to the free acid in vivo, while the methoxycarbonyl group on the hydrazine can be independently cleaved, offering two distinct activation handles for spatiotemporally controlled drug release in cardiovascular or oncology applications.

Chemical Biology Probe for Carbonic Anhydrase Isoform Selectivity Screening

Although the BindingDB bovine carbonic anhydrase IV entry (ChEMBL_45427) was confirmed to correspond to a different compound, the structural similarity of CAS 96804-45-4 to known sulfonamide-based carbonic anhydrase inhibitor scaffolds suggests potential utility as a non-sulfonamide probe for isoform selectivity screening [1]. The compound's moderate lipophilicity and low polar surface area are compatible with blood-brain barrier penetration, enabling exploration of CNS-expressed carbonic anhydrase isoforms.

Quote Request

Request a Quote for Hydrazinecarboxylic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethyl-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.